molecular formula C6H11ClN2O B1431337 2,6-Diazaspiro[3.4]octan-7-one hydrochloride CAS No. 1956355-12-6

2,6-Diazaspiro[3.4]octan-7-one hydrochloride

货号: B1431337
CAS 编号: 1956355-12-6
分子量: 162.62 g/mol
InChI 键: YXHFTLCRQIGGIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Diazaspiro[3.4]octan-7-one hydrochloride (CAS 1956355-12-6) is a high-value, spirocyclic building block increasingly recognized as a privileged structure in modern medicinal chemistry. With a molecular formula of C6H11ClN2O and a molecular weight of 162.62 g/mol, this compound is supplied as a solid with a typical purity of 97% or higher and should be stored sealed in a dry, dark place at 2-8°C . The 2,6-diazaspiro[3.4]octane core is a saturated, three-dimensional scaffold that contributes to improved solubility and success in lead optimization campaigns. It has demonstrated significant therapeutic potential across multiple research domains. Derivatives of this scaffold have been developed as potent sigma-1 receptor (σ1R) antagonists, which have been shown to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance, presenting a promising strategy for improved pain management . Furthermore, this spirocyclic framework serves as a critical core in other discovery areas, including the development of novel nitrofuran antitubercular leads effective against Mycobacterium tuberculosis and as a key component in inhibitors targeting the G12C mutant KRAS protein for oncology research . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers can request detailed technical data, including NMR and MSDS, for further evaluation.

属性

IUPAC Name

2,6-diazaspiro[3.4]octan-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c9-5-1-6(4-8-5)2-7-3-6;/h7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHFTLCRQIGGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC12CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Annulation-Based Synthesis Routes

A key publication on spirocyclic azacycles synthesis describes three successful annulation routes to synthesize related 2-azaspiro[3.4]octane frameworks, which are closely relevant to the diazaspiro compound:

  • Route A: Annulation of the cyclopentane ring onto an azetidine precursor.
  • Route B: Annulation of the four-membered ring onto a pyrrolidine derivative.
  • Route C: A combined approach employing sequential ring closures using readily available starting materials.

These methods utilize conventional chemical transformations such as nucleophilic substitutions, cyclizations, and oxidation steps, minimizing chromatographic purifications to improve yield and scalability.

Specific Preparation of 2,6-Diazaspiro[3.4]octan-7-one Hydrochloride

While direct synthetic procedures for the hydrochloride salt are less frequently detailed in open literature, the following preparation approach is supported by data from commercial suppliers and research protocols:

General Synthetic Approach

  • Starting Materials:

    • Amino-substituted cyclopentane or azetidine derivatives.
    • Suitable ketone or ester precursors for carbonyl introduction.
  • Key Steps:

    • Formation of the spirocyclic ring system via intramolecular nucleophilic substitution or cyclization.
    • Introduction of the ketone functionality at the 7-position by oxidation or acylation.
    • Conversion to the hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability for handling.
  • Purification:

    • Crystallization or salt formation to isolate the hydrochloride.
    • Minimal chromatographic steps due to the robustness of the annulation reactions.

Stock Solution Preparation Data

Commercial data provide practical guidelines for preparing stock solutions of the hydrochloride salt, reflecting its solubility and stability:

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 6.1493 1.2299 0.6149
5 30.7465 6.1493 3.0747
10 61.4931 12.2986 6.1493
  • Solvents include DMSO, PEG300, Tween 80, and water in sequential mixing to ensure clear solutions.
  • Solutions are stored at -80°C for up to 6 months or at -20°C for 1 month to maintain stability.

Research Findings Related to Preparation

  • Recent studies on sigma-1 receptor antagonists have utilized 2,6-diazaspiro[3.4]octan-7-one derivatives synthesized via the above annulation strategies, confirming the synthetic accessibility of this scaffold.
  • The compound’s hydrochloride salt form is preferred in biological assays due to improved solubility and handling characteristics.

Summary Table of Preparation Methods

Preparation Aspect Details References
Core Synthetic Strategy Annulation of cyclopentane or azetidine rings to form spirocyclic framework
Key Reactions Intramolecular nucleophilic substitution, cyclization, oxidation/acylation
Salt Formation Treatment with hydrochloric acid to form stable hydrochloride salt
Purification Crystallization, minimal chromatography
Stock Solution Preparation Solubility in DMSO, PEG300, Tween 80, water; storage at -80°C for 6 months
Application in Research Used as scaffold in sigma-1 receptor antagonists with confirmed synthetic routes

化学反应分析

Types of Reactions

2,6-Diazaspiro[3.4]octan-7-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

科学研究应用

Medicinal Chemistry Applications

1.1 Sigma-1 Receptor Antagonists

One of the most notable applications of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride is its role as a scaffold for designing sigma-1 receptor (σ1R) antagonists. Research has demonstrated that derivatives of this compound can enhance the antinociceptive effects of morphine, potentially mitigating morphine-induced analgesic tolerance. For instance, a study identified a specific derivative that significantly improved pain management outcomes when used in conjunction with morphine therapy .

1.2 Antitubercular Activity

Recent studies have highlighted the potential of 2,6-Diazaspiro[3.4]octan-7-one derivatives as antitubercular agents. A lead compound derived from this structure showed promising activity against Mycobacterium tuberculosis, suggesting that further exploration could lead to new treatments for tuberculosis .

1.3 Inhibition of Protein Interactions

The compound has also been investigated for its ability to inhibit critical protein interactions involved in various diseases. For example, it has been identified as a potent inhibitor of the menin-MLL1 interaction, which is significant in cancer treatment strategies . Additionally, it has shown promise as a hepatitis B capsid protein inhibitor .

作用机制

The mechanism of action of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in modulating pain perception and other neurological processes. By acting as an antagonist at these receptors, the compound can enhance the analgesic effects of opioids and prevent the development of tolerance. This makes it a promising candidate for pain management therapies .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

2,6-Diazaspiro[3.3]heptane Derivatives
  • Structure : Features a smaller spiro[3.3] system (three-membered rings fused at 3,3-positions).
  • Functional Groups : Derivatives include ester-functionalized variants (e.g., 2,6-di[(±)-trans-2-methylcyclopropanecarboxyl]-2,6-diazaspiro[3.3]heptane) .
  • Application: Primarily used as rigid intermediates in polymer synthesis, such as polyamides (PAs). No reported pharmacological activity .
  • Key Difference : The smaller spiro[3.3] system lacks the conformational rigidity required for S1R binding, limiting its utility in drug discovery.
6-(Pyridin-3-yl)-2,6-Diazaspiro[3.4]octan-7-one Dihydrochloride
  • Structure : Shares the spiro[3.4] core but includes a pyridinyl substituent.
  • Functional Groups : Dihydrochloride salt with a pyridine ring at position 6 .
  • Currently under investigation, with only one supplier reported .
  • Key Difference : The pyridinyl group may influence lipophilicity and binding kinetics, though pharmacological data remain unpublished.
2-Oxa-6-azaspiro[3.4]octan-7-one
  • Structure : Replaces one nitrogen atom in the spiro[3.4] system with oxygen.
  • Functional Groups : Contains an ether linkage (2-oxa) .
  • Application: No direct pharmacological data; explored as a scaffold for diversity-oriented synthesis.

Pharmacological and Selectivity Profiles

Compound Name Spiro System Functional Groups Pharmacological Activity Selectivity (Ki) Application
2,6-Diazaspiro[3.4]octan-7-one hydrochloride [3.4] Hydrochloride salt S1R antagonist S1R: 14.5 nM; S2R: ~145 nM Pain management
2,6-Diazaspiro[3.3]heptane derivatives [3.3] Ester groups None N/A Polymer synthesis
2-Oxa-6-azaspiro[3.4]octan-7-one [3.4] Ether linkage Undetermined N/A Chemical intermediate

Salt Forms and Physicochemical Properties

  • Hydrochloride Salt: Molecular Weight: 216.19 g/mol (oxalate form: C₈H₁₂N₂O₅) . Advantages: High solubility in aqueous media, ideal for intravenous administration.
  • Toluene-4-sulfonic Acid Salt :
    • Molecular Weight: 298.36 g/mol .
    • Advantages: Enhanced stability for long-term storage but lower solubility.
  • Oxalate Salt :
    • Purity: Sought in high-purity grades (>95%) for preclinical studies .

Commercial Availability and Research Relevance

  • This compound is widely available from suppliers like CymitQuimica, with pricing tiers for research-scale quantities (e.g., 100 mg: €95; 25 g: €4,290) .

生物活性

2,6-Diazaspiro[3.4]octan-7-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a spirocyclic framework characterized by two interconnected rings that include nitrogen atoms. Its molecular formula is C8H12N2OC_8H_{12}N_2O, and it is often studied in the context of receptor binding and enzyme inhibition, which are critical for its therapeutic potential.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes:

  • Sigma-1 Receptor Antagonism : The compound has been identified as a potent antagonist of the sigma-1 receptor (σ1R). Research indicates that σ1R antagonists can enhance the analgesic effects of opioid medications while mitigating the development of tolerance to these drugs. For instance, a study identified a derivative of this compound that significantly increased the antinociceptive effect of morphine in preclinical models .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes or modulate their activity, potentially influencing various biological pathways involved in disease processes such as cancer and infections .

Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

  • Pain Management : As a σ1R antagonist, it shows promise in pain management strategies, particularly in enhancing opioid efficacy without increasing side effects .
  • Antimicrobial Activity : Some derivatives have demonstrated significant inhibitory activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations as low as 0.016 μg/mL .

Research Findings

Recent studies have provided valuable insights into the biological activities and potential applications of this compound:

StudyFindings
Identified as a potent σ1R antagonist; enhances morphine's antinociceptive effects and prevents tolerance.
Demonstrated significant antitubercular activity with low MIC values.
Explored as a scaffold for designing σ1R antagonists; showed potential for treating pain and other conditions.

Case Studies

Case Study 1: Sigma-1 Receptor Antagonism
In a study evaluating various compounds for their σ1R binding affinity, one derivative of 2,6-Diazaspiro[3.4]octan-7-one was found to significantly enhance morphine's analgesic effects in animal models. This suggests that compounds targeting σ1R may offer new avenues for pain management without the adverse effects associated with high opioid doses.

Case Study 2: Antitubercular Activity
A series of compounds derived from the 2,6-diazaspiro[3.4]octane scaffold were synthesized and tested against M. tuberculosis. One compound exhibited remarkable potency with an MIC of 0.016 μg/mL, indicating its potential as a lead compound for developing new antitubercular agents .

常见问题

Q. What advanced statistical methods are recommended for analyzing dose-response data in pharmacological studies?

  • Answer :
  • Non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Principal Component Analysis (PCA) to correlate structural features with activity.
  • Validate robustness via bootstrapping or Monte Carlo simulations .

Tables for Methodological Reference

Q. Table 1: Analytical Techniques for Structural Validation

TechniqueParametersPurpose
¹H NMR400 MHz, DMSO-d₆Confirm proton environments
HPLCC18 column, 0.1% TFA gradientPurity assessment
HRMSESI+, m/z 200–800Molecular ion verification
X-raySingle crystal, Cu-Kα radiationAbsolute configuration

Q. Table 2: Critical Factors in Experimental Design (DoE)

VariableImpact on YieldStatistical Significance (p-value)
TemperatureHigh<0.01
Catalyst LoadingModerate0.03
Solvent PolarityLow0.15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 2
2,6-Diazaspiro[3.4]octan-7-one hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。